molecular formula C9H8ClFN2O2 B1413127 3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride CAS No. 1956426-94-0

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride

Cat. No.: B1413127
CAS No.: 1956426-94-0
M. Wt: 230.62 g/mol
InChI Key: QTWQMAYHHVPQMV-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride is a chemical compound with the molecular formula C9H8ClFN2O2 It is a derivative of benzimidoyl chloride, featuring a fluorine atom, a hydroxy group, and a methylcarbamoyl group attached to the benzene ring

Scientific Research Applications

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Fluorination: The amine group is then fluorinated to introduce the fluorine atom.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction.

    Carbamoylation: The methylcarbamoyl group is introduced through a carbamoylation reaction.

    Chlorination: Finally, the benzimidoyl chloride is formed by chlorination.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with specific reaction conditions tailored to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride
  • 3-Fluoro-N-hydroxy-4-(ethylcarbamoyl)benzimidoyl chloride
  • 3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl bromide

Uniqueness

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(1Z)-3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O2/c1-12-9(14)6-3-2-5(4-7(6)11)8(10)13-15/h2-4,15H,1H3,(H,12,14)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWQMAYHHVPQMV-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C(=NO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=C(C=C(C=C1)/C(=N/O)/Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride
Reactant of Route 3
Reactant of Route 3
3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride
Reactant of Route 4
Reactant of Route 4
3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride
Reactant of Route 6
Reactant of Route 6
3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.